3-(3-methoxybenzyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
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Description
3-(3-methoxybenzyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H19F3N4O3S and its molecular weight is 524.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
The synthesis and biological activities of quinazolin-4-one derivatives have been extensively studied, showing a range of applications from antimicrobial to potential cancer treatments. For instance, the synthesis of new 3H-quinazolin-4-one derivatives has been explored for their antimicrobial activity, indicating the versatility of quinazolin-4-one compounds in pharmacology (Saleh et al., 2004).
Radioiodination and Biodistribution
The radioiodination and biodistribution of benzo[g]quinazolin-4(3H)-one, a compound closely related to the one , have been studied in tumor-bearing mice. This research demonstrates the potential of such compounds in developing radiopharmaceuticals for targeting tumor cells, with significant tumor uptake observed (Al-Salahi et al., 2018).
Inhibitory Activities
The exploration of quinazoline derivatives for inhibitory activities, especially towards cyclic GMP phosphodiesterase (cGMP-PDE), has shown that specific substitutions at the 6-position significantly enhance the inhibitory effect. These findings have implications for developing coronary artery-dilating drugs (Takase et al., 1994).
Analgesic and Anti-Inflammatory Activities
The analgesic and anti-inflammatory activities of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one derivatives have been evaluated, indicating the therapeutic potential of these compounds in pain management and inflammation control (Osarodion, 2023).
Tubulin Polymerization Inhibitors
Compounds based on triazoloquinazolinone have been investigated as tubulin polymerization inhibitors and vascular disrupting agents. This research underscores the compound's potential in anticancer therapies, particularly through the inhibition of tubulin assembly and the disruption of vasculature in cancer cells (Driowya et al., 2016).
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F3N4O3S/c1-35-19-6-4-5-16(13-19)14-33-24(34)20-7-2-3-8-21(20)30-25(33)37-15-22-31-23(32-36-22)17-9-11-18(12-10-17)26(27,28)29/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVPXRWXCJGTMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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